molecular formula C17H11N3OS B2937703 N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide CAS No. 1004223-16-8

N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide

Cat. No.: B2937703
CAS No.: 1004223-16-8
M. Wt: 305.36
InChI Key: XLMGRLIHCHBVAF-UHFFFAOYSA-N
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Description

N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide is a heterocyclic compound that combines the structural features of thieno[2,3-d]pyrimidine and naphthamide. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thieno[2,3-d]pyrimidine moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production of thieno[2,3-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include solvent-free reactions or the use of continuous flow reactors to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide is unique due to the presence of both the thieno[2,3-d]pyrimidine and naphthamide moieties, which confer distinct biological activities and chemical properties. This combination allows for a broader range of applications and potential therapeutic uses compared to similar compounds.

Properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS/c21-16(13-6-5-11-3-1-2-4-12(11)9-13)20-15-14-7-8-22-17(14)19-10-18-15/h1-10H,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMGRLIHCHBVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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